Pirbuterol hydrochloride

概要

説明

- ピルブテロール塩酸塩は、商品名Maxair としても知られており、短時間作用型のβ2アドレナリン作動性気管支拡張薬です。

- 主に喘息の治療に使用されます。

- この化合物は、化学式C12H21ClN2O3 の吸入活性化計量吸入器として入手できます。 .

作用機序

- ピルブテロールは、β2アドレナリン受容体を選択的に活性化します。

- 細胞内アデニルシクラーゼの刺激により、環状3',5'-アデノシン一リン酸(cAMP)レベルが上昇します。

- cAMPレベルの上昇により、気管支平滑筋が弛緩し、肥満細胞を含む細胞からの過敏性メディエーターの放出が抑制されます。 .

類似の化合物との比較

- ピルブテロールの独自性は、イソプロテレノールと比較してβ2受容体への優先的な効果にあります。

- 類似の化合物には、アルブテロールやテルブタリンなどの他のβ2アゴニストが含まれます。

生化学分析

Biochemical Properties

Pirbuterol hydrochloride interacts with beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . It stimulates these receptors, leading to an increase in intracellular adenyl cyclase activity . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3†,5†-adenosine monophosphate (c-AMP) .

Cellular Effects

The increase in c-AMP levels caused by this compound is associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells . This results in the dilation of the bronchial passages, facilitating airflow and relieving the symptoms of asthma .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of beta adrenergic receptors of intracellular adenyl cyclase . This leads to the conversion of ATP to c-AMP . The increased c-AMP levels then cause relaxation of bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells .

準備方法

- ピルブテロールはさまざまな経路で合成できますが、一般的な方法には次の手順が含まれます。

- アルキル化 : 3-ヒドロキシピリジンから出発し、tert-ブチルアミンと反応させてtert-ブチルアミノ誘導体を生成します。

- ヒドロキシメチル化 : 次に、tert-ブチルアミノ誘導体をホルムアルデヒドで処理してヒドロキシメチル基を導入します。

- 酸化 : 得られた化合物を酸化してピルブテロールを生成します。

- 工業生産では、通常、これらの手順の大規模合成への最適化が含まれます。

化学反応の分析

- ピルブテロールは、β2アドレナリン作動性アゴニストに典型的な反応を起こします。

- 一般的な反応には、酸化、還元、置換があります。

- 過酸などの酸化剤、ヒドリドなどの還元剤、ハロアルカンなどの求核剤などの試薬が使用されます。

- 主な生成物には、官能基が修飾された誘導体が含まれます。

科学研究の応用

- 医学 : ピルブテロールは、喘息患者の気管支痙攣を緩和するために使用されます。

- 生物学 : 研究者は、β2アドレナリン受容体と下流のシグナル伝達経路への影響を研究しています。

- 産業 : 吸入療法の開発において役割を果たします。

科学的研究の応用

- Medicine : Pirbuterol is used to relieve bronchospasms in asthma patients.

- Biology : Researchers study its effects on β2 adrenergic receptors and downstream signaling pathways.

- Industry : It plays a role in the development of inhalation therapies.

類似化合物との比較

- Pirbuterol’s uniqueness lies in its preferential effect on β2 receptors compared to isoproterenol.

- Similar compounds include other β2 agonists like albuterol and terbutaline.

特性

IUPAC Name |

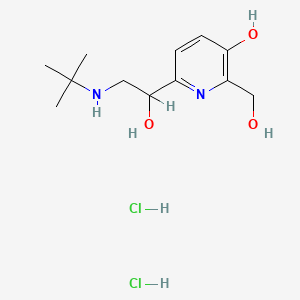

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDFCZTVVCWBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38677-81-5 (Parent) | |

| Record name | Pirbuterol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045120 | |

| Record name | Pirbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38029-10-6 | |

| Record name | Pirbuterol hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirbuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6793T658K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Pirbuterol hydrochloride?

A1: this compound is a beta2-adrenergic agonist. [] This means it selectively binds to beta2-adrenergic receptors, which are primarily found in the lungs. This binding action triggers a cascade of downstream effects, leading to the relaxation of bronchial smooth muscles and bronchodilation. []

Q2: What are the analytical methods used to determine this compound concentration?

A2: Several methods have been developed and validated for the quantification of this compound. These include:

- Spectrophotometry: This technique leverages the compound's ability to absorb light at specific wavelengths. Both standard UV-Vis spectrophotometry and derivative spectrophotometric methods have been employed. [, ]

- Fluorometry: this compound exhibits fluorescence in alkaline solutions, which can be measured to determine its concentration. []

- Titration: this compound can be quantified by titration. For instance, a bromometric method involving bromination in an acidic environment followed by residual bromine titration has been reported. []

- Potentiometric Titration: This method can be employed for the analysis of pure this compound samples using perchloric acid as a titrant. []

Q3: How stable is this compound, and what are the formulation strategies to enhance its stability and delivery?

A3: While the provided research doesn't delve into specific stability data for this compound, it does highlight its formulation into oral tablets (10mg and 15mg) and metered-dose aerosols (200µg/actuation). [] This suggests that formulation strategies have been successfully employed to ensure the stability and effective delivery of the drug. Further research on specific stability parameters and formulation approaches would be beneficial to optimize its therapeutic application.

Q4: Is there any information available regarding the structure of this compound?

A4: Yes, while the exact structural formula and spectroscopic data aren't provided in the abstracts, we know that this compound has a similar structure to Albuterol. [] The key difference lies in the replacement of the benzene ring in Albuterol with a pyridine ring in this compound. [] Furthermore, the synthesis of deuterium- and tritium-labeled this compound, as detailed in one of the papers, confirms the presence of an exchangeable hydrogen atom, likely on the hydroxyl group adjacent to the pyridine ring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。